

# "Isodihydrofutoquinol B chemical structure and properties"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isodihydrofutoquinol B*

Cat. No.: *B12390039*

[Get Quote](#)

## Isodihydrofutoquinol B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Isodihydrofutoquinol B** is a naturally occurring lignan compound isolated from plants of the Piper genus, notably *Piper kadsura* and *Piper wightii*. This molecule has garnered significant interest within the scientific community due to its demonstrated neuroprotective properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of **Isodihydrofutoquinol B**. It includes representative experimental protocols for its isolation and the evaluation of its neuroprotective effects, alongside a discussion of its potential therapeutic applications.

### Chemical Structure and Properties

**Isodihydrofutoquinol B** is classified as a 2-aryl-2,3-dihydro-1-benzofuran neolignan. Its core structure consists of a dihydrobenzofuran ring system with aryl and alkyl substituents.

Chemical Structure:

- IUPAC Name: (2R,3R)-5-allyl-2-(3,4-methylenedioxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran-6-ol

- SMILES: C--INVALID-LINK--CC2=CC=C(OCO3)C3=C2[1]
- InChI Key: Information not readily available in the conducted searches.

The structural elucidation of **Isodihydrofutoquinol B** has been accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the full spectral data from the primary literature was not available in the search results, the key publications for this information are Chen et al., 2022 and Prasad et al., 1994.

## Physicochemical Properties

A summary of the key physicochemical properties of **Isodihydrofutoquinol B** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>24</sub> O <sub>5</sub>	[2][3]
Molecular Weight	356.4 g/mol	[2]
CAS Number	62499-71-2	[2]
Physical Description	Oil	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	

Note: Specific quantitative data for melting point and boiling point are not available, consistent with its description as an oil.

## Spectral Data Summary

Spectroscopy Type	Expected Features
$^1\text{H}$ NMR	Signals corresponding to aromatic protons on the benzofuran and methylenedioxyphenyl rings, protons of the dihydrofuran ring, a methyl group, an allyl group, and methoxy groups.
$^{13}\text{C}$ NMR	Resonances for all 21 carbon atoms, including aromatic, olefinic, aliphatic, and methoxy carbons.
Mass Spectrometry (ESI-MS)	A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns resulting from the loss of substituents and cleavage of the dihydrobenzofuran ring.

## Biological Activity and Mechanism of Action

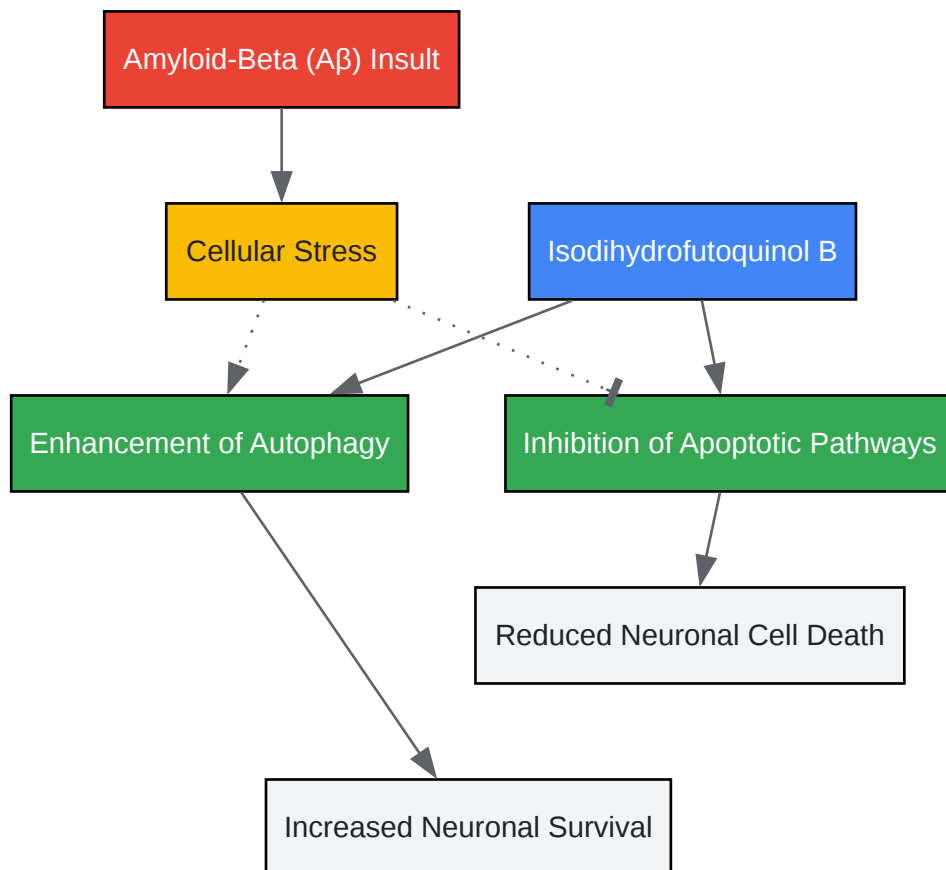
**Isodihydrofutoquinol B** has been shown to exhibit significant neuroprotective effects. Studies have demonstrated its ability to protect neuronal cells from damage induced by amyloid-beta ( $\text{A}\beta$ ) peptides, which are implicated in the pathology of Alzheimer's disease.

The primary mechanism of its neuroprotective action involves the attenuation of apoptosis (programmed cell death) and the enhancement of autophagy (a cellular process of degradation and recycling of damaged components).

## Signaling Pathway

While the precise signaling cascade modulated by **Isodihydrofutoquinol B** is a subject of ongoing research, a logical workflow of its known effects can be visualized as follows:

Logical Workflow of Isodihydrofutoquinol B's Neuroprotective Action



[Click to download full resolution via product page](#)

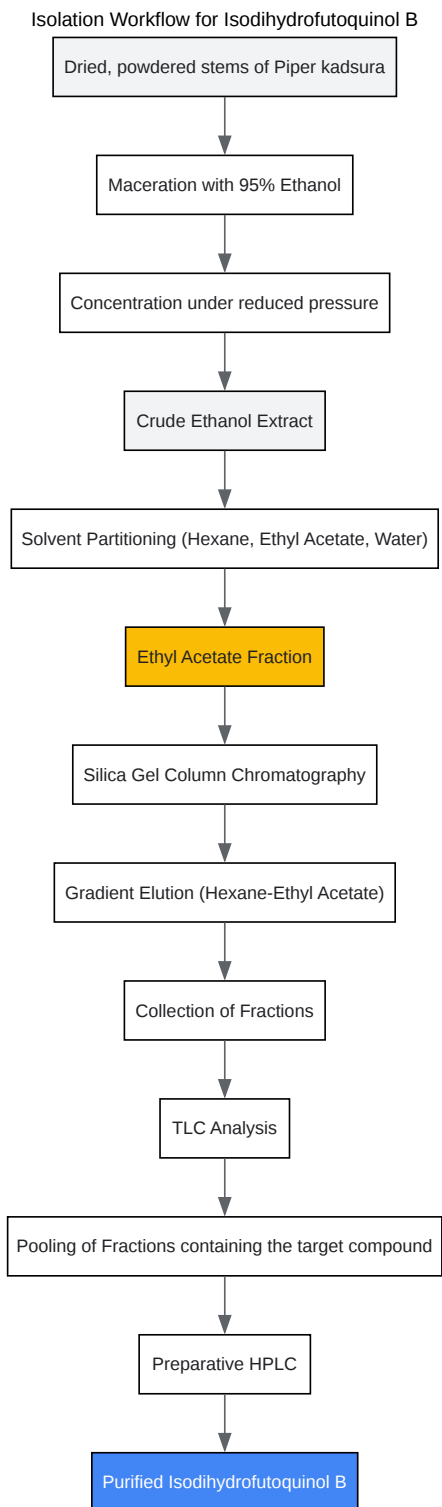
Logical workflow of neuroprotective action.

## Experimental Protocols

The following sections detail representative experimental protocols for the isolation of **Isodihydrofutoquinol B** and the assessment of its neuroprotective activity. These are synthesized from established methodologies in the field.

### Isolation of Isodihydrofutoquinol B from *Piper kadsura*

This protocol is a representative example based on common phytochemical isolation techniques for lignans from *Piper* species.



[Click to download full resolution via product page](#)

Isolation workflow for **Isodihydrofutoquinol B**.

#### Methodology:

- **Extraction:** The air-dried and powdered stems of *Piper kadsura* are macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 72 hours). The solvent is then filtered and concentrated under reduced pressure to yield the crude ethanol extract.
- **Fractionation:** The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol. The fractions are collected and concentrated. **Isodihydrofutoquinol B** is expected to be enriched in the ethyl acetate fraction.
- **Chromatographic Purification:**
  - **Silica Gel Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
  - **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing the compound of interest are pooled and further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure **Isodihydrofutoquinol B**.
- **Structure Elucidation:** The structure of the purified compound is confirmed by spectroscopic methods (<sup>1</sup>H NMR, <sup>13</sup>C NMR, 2D NMR, and HR-ESI-MS).

## Neuroprotective Activity Assay

This protocol describes an in vitro assay to evaluate the neuroprotective effect of **Isodihydrofutoquinol B** against A $\beta$ <sub>25–35</sub>-induced toxicity in PC12 cells.

#### Methodology:

- **Cell Culture:** PC12 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>. For differentiation into a neuronal phenotype, cells can be treated with Nerve Growth Factor (NGF).

- Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of **Isodihydrofutoquinol B** for a specified time (e.g., 2 hours). Subsequently, A $\beta$ <sub>25–35</sub> peptide (pre-aggregated) is added to the wells to induce neurotoxicity, and the cells are incubated for a further 24-48 hours.
- Assessment of Cell Viability (MTT Assay):
  - After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
  - The cells are incubated for 4 hours to allow the formation of formazan crystals by viable cells.
  - The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
  - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
- Data Analysis: The EC<sub>50</sub> value (the concentration at which the compound exhibits 50% of its maximal protective effect) is calculated from the dose-response curve.

## Synthesis

A specific, published total synthesis for **Isodihydrofutoquinol B** was not identified in the performed searches. However, the synthesis of the 2-aryl-2,3-dihydro-1-benzofuran core is well-established. A representative synthetic approach would likely involve the coupling of a suitably substituted phenol with a cinnamyl derivative, followed by oxidative cyclization.

## Conclusion and Future Directions

**Isodihydrofutoquinol B** is a promising natural product with demonstrated neuroprotective activity. Its ability to mitigate A $\beta$ -induced neuronal cell death suggests its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease.

Future research should focus on:

- Elucidating the precise molecular targets and signaling pathways involved in its neuroprotective effects.
- Conducting in vivo studies to evaluate its efficacy and pharmacokinetic profile in animal models of neurodegeneration.
- Developing an efficient and scalable total synthesis to enable further pharmacological investigation and structure-activity relationship studies.

This comprehensive guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of **Isodihydrofutoquinol B**. The provided data and protocols will be valuable for initiating and advancing research in this exciting area.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-aryldihydrobenzofuran neolignans and 2-arylbenzofuran neolignans and their larvicidal activities - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 3. PC12 and neuro 2a cells have different susceptibilities to acetylcholinesterase-amyloid complexes, amyloid25-35 fragment, glutamate, and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Isodihydrofutoquinol B chemical structure and properties"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390039#isodihydrofutoquinol-b-chemical-structure-and-properties]

---

#### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)